Diisopropyl maleate
CAS No.: 10099-70-4
Cat. No.: VC21234047
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10099-70-4 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | dipropan-2-yl but-2-enedioate |
| Standard InChI | InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3 |
| Standard InChI Key | FNMTVMWFISHPEV-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)OC(=O)/C=C\C(=O)OC(C)C |
| SMILES | CC(C)OC(=O)C=CC(=O)OC(C)C |
| Canonical SMILES | CC(C)OC(=O)C=CC(=O)OC(C)C |
| Boiling Point | 280.0 °C |
| Melting Point | 2.1 °C |
Introduction
Chemical Identity and Structure
Diisopropyl maleate is the diisopropyl ester of maleic acid, featuring a cis configuration of the carbon-carbon double bond. This compound belongs to the family of maleic acid esters, which are characterized by their unsaturated dicarboxylic acid structure.
Basic Information
| Parameter | Information |
|---|---|
| IUPAC Name | 2-Butenedioic acid (Z)-, bis(1-methylethyl) ester |
| CAS Registry Number | 10099-70-4 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Standard InChIKey | FNMTVMWFISHPEV-WAYWQWQTSA-N |
Alternative Names and Synonyms
Diisopropyl maleate is known by several alternative names in scientific literature and commercial contexts:
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Maleic acid, diisopropyl ester
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(Z)-2-Butenedioic acid diisopropyl ester
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(Z)-2-Butenedioic acid di(1-methylethyl) ester
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2-Butenedioic acid (2Z)-, bis(1-Methylethyl) ester
Physicochemical Properties
Diisopropyl maleate exhibits specific physicochemical properties that determine its behavior in various applications and reactions. The following sections detail these properties based on experimental and calculated data.
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid | |
| Melting Point | -30.15°C | |
| Boiling Point | 225.5°C at 760 mmHg | |
| Density | 1.027 g/cm³ | |
| Refractive Index | 1.445 | |
| Viscosity | 4.56 mm²/s | |
| Flash Point | 112.3°C |
Solubility and Partition Properties
The solubility characteristics of diisopropyl maleate are important for its applications in various solvent systems and reaction media.
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 9.9 g/L at 20°C | |
| LogP (Octanol-Water) | 1.95 | |
| Vapor Pressure | 6.2 Pa at 25°C (0.0861 mmHg) |
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of diisopropyl maleate:
Synthesis Methods
Several synthetic routes have been developed for the preparation of diisopropyl maleate, with variations in catalysts, reaction conditions, and starting materials.
Conventional Esterification Method
The most common method involves the direct esterification of maleic anhydride or maleic acid with isopropanol in the presence of an acid catalyst.
Reaction Scheme:
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Maleic anhydride + 2 Isopropanol → Diisopropyl maleate + Water
Typical Reaction Conditions:
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Maleic anhydride to isopropanol molar ratio: 1:3 to 1:8
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Temperature: 70-110°C
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Reaction time: 3-8 hours
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Acid catalyst: Typically sulfuric acid or p-toluenesulfonic acid
Ionic Liquid-Catalyzed Synthesis
A more environmentally friendly approach uses dual-nuclear functionalized ionic liquids as catalysts, offering advantages such as easy separation, recycling of the catalyst, and reduced environmental impact.
Process:
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Mix maleic anhydride and isopropanol (molar ratio 1:3 to 1:8)
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Add 10-20% (by weight of maleic anhydride) dual-nuclear functionalized ionic liquid catalyst
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Maintain reaction temperature at 70-110°C with stirring and reflux for 3-8 hours
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After reaction completion, allow mixture to separate at room temperature
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Recover and recycle the ionic liquid catalyst from the lower layer
Alternative Synthetic Routes
Alternative synthetic methods have been reported in the literature, including:
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Cross metathesis reactions using ruthenium catalysts, with reported yields up to 95%
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Preparation from isopropyloxycarbonylmethylene derivatives via phosphorane intermediates
Applications and Uses
While specific applications of diisopropyl maleate are less extensively documented compared to related compounds such as dimethyl maleate, several potential uses can be identified based on its structural properties and the known applications of similar maleic acid esters.
Chemical Synthesis
Diisopropyl maleate serves as an important intermediate in organic synthesis:
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As a dienophile in Diels-Alder reactions
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For the preparation of specialized polymers and copolymers
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As a starting material for synthesizing more complex organic compounds
Industrial Applications
Based on the properties and applications of structurally related compounds, diisopropyl maleate may be used in:
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Polymer formulations as a cross-linking agent
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Adhesive formulations
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Plasticizer applications
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Coatings and films where enhanced hardness and toughness are required
Comparison with Related Maleic Acid Esters
| Hazard Type | Classification | Reference |
|---|---|---|
| GHS Pictogram | GHS07 (Warning) | |
| Signal Word | Warning | |
| Hazard Statement | H317 - May cause an allergic skin reaction |
Toxicological Data
While specific toxicological data for diisopropyl maleate is limited, information from structurally related compounds provides insight into potential hazards:
Given its structural similarity to known skin sensitizers like diethyl maleate, diisopropyl maleate should be handled with appropriate precautions to prevent skin contact and potential sensitization reactions .
Regulatory Status
The regulatory status of diisopropyl maleate varies across different jurisdictions and regulatory frameworks.
Food Contact Applications
Diisopropyl maleate is listed in the FDA's Indirect Additives used in Food Contact Substances database, suggesting potential applications in materials that may come into contact with food products .
Recent Research and Developments
Recent research involving diisopropyl maleate has focused primarily on its synthesis methods and potential applications in specialized chemical processes.
Advanced Synthesis Methods
Patent literature reveals ongoing development of improved synthesis methods for diisopropyl maleate, particularly focusing on:
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